molecular formula C6H14N2 B1358333 2-Methylpiperidin-1-amine CAS No. 21399-44-0

2-Methylpiperidin-1-amine

Cat. No.: B1358333
CAS No.: 21399-44-0
M. Wt: 114.19 g/mol
InChI Key: UHHFUGFMQDIJKM-UHFFFAOYSA-N
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Description

2-Methylpiperidin-1-amine is an organic compound with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol. It is a derivative of piperidine, featuring a methyl group at the second position of the piperidine ring. This compound is known for its utility in various chemical, biological, and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common method involves the reductive amination of 2-methylpiperidone with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

  • Hydrogenation: Another approach is the hydrogenation of 2-methylpiperidin-1-one using a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimized for high yield and purity. The choice of catalyst and reaction conditions is crucial to achieving the desired product quality.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form 2-methylpiperidin-1-one using oxidizing agents like hydrogen peroxide or chromium(VI) oxide.

  • Reduction: The compound can be reduced to form 2-methylpiperidine using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: N-alkylation reactions can be performed using alkyl halides to introduce various alkyl groups at the nitrogen atom.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium(VI) oxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)

  • Substitution: Alkyl halides (e.g., methyl iodide), base catalysts (e.g., triethylamine)

Major Products Formed:

  • Oxidation: 2-Methylpiperidin-1-one

  • Reduction: 2-Methylpiperidine

  • Substitution: N-alkylated derivatives of this compound

Scientific Research Applications

2-Methylpiperidin-1-amine is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is a precursor in the synthesis of various therapeutic agents, including antihistamines and analgesics.

  • Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methylpiperidin-1-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

2-Methylpiperidin-1-amine is structurally similar to other piperidine derivatives, such as piperidine itself, N-methylpiperidine, and 2-ethylpiperidine. its unique methyl group at the second position imparts distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it particularly valuable in specific applications where precise structural requirements are necessary.

Properties

IUPAC Name

2-methylpiperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-4-2-3-5-8(6)7/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHFUGFMQDIJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596333
Record name 2-Methylpiperidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21399-44-0
Record name 2-Methylpiperidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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